molecular formula C7H14ClNO2 B1315897 4-Piperidineacetic acid hydrochloride CAS No. 73415-84-6

4-Piperidineacetic acid hydrochloride

Cat. No. B1315897
CAS RN: 73415-84-6
M. Wt: 179.64 g/mol
InChI Key: IYDUFJOXYMLYNM-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid hydrochloride is a chemical compound with the empirical formula C7H14ClNO2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-Piperidinylacetic acid can be obtained through a series of chemical reactions. A common method is to react 4-piperidinylacetic acid with sodium carbonate to give sodium 4-Piperidinylacetic acid, which is then treated with acid to give 4-Piperidinylacetic acid .


Molecular Structure Analysis

The molecular weight of 4-Piperidineacetic acid hydrochloride is 179.64 . The SMILES string representation of the molecule is Cl.OC(=O)CC1CCNCC1 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

4-Piperidineacetic acid hydrochloride is a solid substance . Its empirical formula is C7H14ClNO2 and it has a molecular weight of 179.64 .

Scientific Research Applications

Molecular Structure Analysis

4-Piperidineacetic acid hydrochloride has been a subject of interest in molecular structure analysis. Studies have utilized X-ray diffraction and FTIR spectroscopy to characterize the crystalline complex of 1-piperidineacetic acid with perchloric acid, exploring its molecular structure in detail (Dega-Szafran et al., 2002).

Chemical Synthesis and Reactions

4-Piperidineacetic acid hydrochloride has been used in the synthesis of various chemical compounds. For instance, research has described the rearrangement of sulfonamide derivatives to form α-phenyl-2- and 4-pyridineacetic acid 1-oxides, demonstrating its utility in chemical synthesis (Naito et al., 1964).

Hydrolysis Studies

Studies have also focused on the acid hydrolysis of 4-piperidineacetic acid derivatives. Research on the hydrolysis of 1-benzyl-2-oxo-5-ethyl-4-piperidineacetic acid under acid conditions has provided insights into the stability and reactivity of this compound and its derivatives (Fujii & Yoshifuji, 1970).

Crystal and Molecular Structure Studies

Further studies have examined the crystal and molecular structure of various complexes involving 4-piperidineacetic acid. These studies provide valuable information on the bonding, geometry, and interactions of 4-piperidineacetic acid in different chemical environments (Dega-Szafran et al., 2004).

Conformational Analysis

Conformational analysis of 4-piperidineacetic acid has also been a topic of interest. This includes studies on its structure using X-ray diffraction, FTIR, and computational methods, which aid in understanding its physical and chemical properties in different states (Dega-Szafran et al., 2002).

Safety And Hazards

4-Piperidineacetic acid hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

Future Directions

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The current focus is on the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and is likely to remain a key area of research in the future .

properties

IUPAC Name

2-piperidin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDUFJOXYMLYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidineacetic acid hydrochloride

CAS RN

73415-84-6, 51052-78-9
Record name 4-Piperidineacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073415846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(piperidin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperidine-4-acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PIPERIDINEACETIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I68Q70724
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (200 mg) in dioxane (1 mL) was added a 4 M hydrogen chloride dioxane solution (1 mL). The reaction liquid was stirred at room temperature for 15 hours, and then concentrated under reduced pressure to obtain piperidin-4-yl acetic acid hydrochloride (140 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-pyridylacetic acid hydrochloride (5 g, 28.8 mmol), glacial acetic acid (100 mL) and PtO2 (0.5 g) was hydrogenated at 50 psi overnight. The solvent was decanted from the catalyst and concentrated in vacuo. Azetroped with toluene twice then washed with ether to give 5 g (97%) of white solid. MS(ESI) 144.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidineacetic acid hydrochloride
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4-Piperidineacetic acid hydrochloride
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4-Piperidineacetic acid hydrochloride
Reactant of Route 4
4-Piperidineacetic acid hydrochloride
Reactant of Route 5
4-Piperidineacetic acid hydrochloride
Reactant of Route 6
4-Piperidineacetic acid hydrochloride

Citations

For This Compound
3
Citations
M Martínez-Carmona, D Lozano, A Baeza, M Colilla… - Nanoscale, 2017 - pubs.rsc.org
… In the reaction between APTES and 4-piperidineacetic acid hydrochloride (PAH), the appearance of a new signal at 7.965 ppm due to amide formation between the amino group of the …
Number of citations: 81 pubs.rsc.org
B Lammek, P Rekowski, G Kupryszewski… - Journal of medicinal …, 1988 - ACS Publications
… -terf-butyl-l[(phenylmethyl)thio]cyclohexaneacetic acid, 4-phenyl-l-[(phenylmethyl)thio]cyclohexaneacetic acid, and l-methyl-4-[(phenylmethyl)thio]-4-piperidineacetic acid hydrochloride …
Number of citations: 25 pubs.acs.org
J Binet, D Thomas, A Benmbarek… - Chemical and …, 2002 - jstage.jst.go.jp
We have designed more potent inhibitors from the previously reported LF 05-0038, a 6-isoquinolinol based inhibitor of 2, 3-oxidosqualene cyclase (IC50: 1.1 mM). Replacement of the 3-…
Number of citations: 17 www.jstage.jst.go.jp

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